1-Benzyl-4-(pyrrolidin-2-yl)piperidine
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Overview
Description
1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a complex organic compound that features both piperidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrrolidine rings in its structure allows for a diverse range of chemical interactions, making it a versatile scaffold in drug discovery.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets through a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular signaling and function .
Action Environment
The action, efficacy, and stability of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-(pyrrolidin-2-yl)piperidine, due to its pyrrolidine ring, has the potential to interact with various enzymes, proteins, and other biomolecules . The pyrrolidine ring and its derivatives have been reported to have target selectivity . Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Cellular Effects
Compounds with a piperidine moiety show a wide variety of biological activities . They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Mechanism
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors, such as amino alcohols or amino acids.
Coupling of the Two Rings: The final step involves coupling the piperidine and pyrrolidine rings through a suitable linker, often using reductive amination or other coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(pyrrolidin-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Benzyl halides, alkyl halides, and other electrophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
1-Benzyl-4-(pyrrolidin-2-yl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Comparison with Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the pyrrolidine ring.
1-Benzyl-4-piperidone: Contains the piperidine ring and benzyl group but has a ketone functional group instead of the pyrrolidine ring.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness: 1-Benzyl-4-(pyrrolidin-2-yl)piperidine is unique due to the presence of both piperidine and pyrrolidine rings, which provide a versatile scaffold for various chemical modifications and interactions. This dual-ring structure enhances its potential as a bioactive molecule and its utility in drug discovery.
Properties
IUPAC Name |
1-benzyl-4-pyrrolidin-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-14(6-3-1)13-18-11-8-15(9-12-18)16-7-4-10-17-16/h1-3,5-6,15-17H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECPDMILCCLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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